2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide chemical properties
2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthesis of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide, a tertiary chloroacetamide of interest to researchers in synthetic and medicinal chemistry. The document details the molecule's physicochemical properties, outlines robust synthetic pathways with mechanistic insights, and presents detailed experimental protocols. Furthermore, it explores the compound's reactivity, focusing on its utility as a versatile synthetic intermediate. The guide includes predictive spectroscopic data for analytical characterization and concludes with essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's chemical profile.
Molecular Overview and Physicochemical Properties
2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (CAS No. 852399-98-5) is a bifunctional organic molecule.[1] Its structure features a stable tertiary amide group and a reactive chloroacetyl moiety. The presence of the 4-methylcyclohexyl group imparts lipophilicity, a key consideration in drug design and development. The α-chloro group is a versatile chemical handle, readily undergoing nucleophilic substitution, which makes this compound a valuable intermediate for constructing more complex molecular architectures.[2][3]
Caption: Molecular structure of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 852399-98-5 | [1] |
| Molecular Formula | C₁₀H₁₈ClNO | [1] |
| Molecular Weight | 203.71 g/mol | [1] |
| SMILES | O=C(N(C)C1CCC(C)CC1)CCl | [1] |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | [1] |
| LogP (Predicted) | 2.2623 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 |[1] |
Synthesis and Mechanistic Considerations
The synthesis of the title compound is most efficiently achieved via the chloroacetylation of its corresponding secondary amine precursor, N-methyl-4-methylcyclohexylamine. This transformation is a classic example of nucleophilic acyl substitution.
Precursor Synthesis: N-methyl-4-methylcyclohexylamine
The requisite secondary amine precursor can be synthesized through several established methods. A common and effective approach is the reductive amination of 4-methylcyclohexanone with methylamine. This process typically involves the formation of an intermediate imine or enamine, which is then reduced in situ using a suitable reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation. The synthesis of related compounds like trans-4-methylcyclohexylamine often begins with p-cresol or p-methylaniline, followed by catalytic hydrogenation and subsequent separation or derivatization steps.[4][5][6]
Chloroacetylation Reaction
The core synthetic step involves the reaction of N-methyl-4-methylcyclohexylamine with chloroacetyl chloride.
Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism.[2] The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield the final N-substituted chloroacetamide product. A critical aspect of this reaction is the concurrent production of hydrochloric acid (HCl). The HCl byproduct will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] Therefore, the inclusion of an acid scavenger is mandatory.
Caption: Reaction mechanism for the chloroacetylation of a secondary amine.
Causality in Experimental Design: The choice of acid scavenger and solvent system is paramount to the success of the synthesis.
-
Traditional Approach: Using a tertiary amine base like triethylamine (TEA) or pyridine in an aprotic organic solvent (e.g., CH₂Cl₂) is common.[2] Pyridine is often effective, serving as both a base and a nucleophilic catalyst.
-
Green Chemistry Approach: A highly efficient and environmentally benign method involves conducting the reaction in a phosphate buffer using propylene oxide as a neutral HCl scavenger.[3][7][8][9] This method is often very fast (completing in under 30 minutes), and the product may precipitate directly from the reaction medium, simplifying isolation.[2][3][7] The choice of this "green" protocol is driven by the ease of workup, reduced environmental impact, and high yields.
Detailed Experimental Protocol
This protocol is a self-validating system based on established methods for chloroacetylation, adapted for the specific target molecule.[2][3]
3.1 Synthesis of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide
Materials:
-
N-methyl-4-methylcyclohexylamine (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Propylene oxide (2.0 equiv) or Pyridine (1.2 equiv)
-
Dichloromethane (CH₂Cl₂) or Phosphate Buffer (0.5 M, pH 7.4)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (Saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Safety Precaution: Chloroacetyl chloride is highly corrosive, toxic, and reacts violently with water.[2] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Caption: Experimental workflow for synthesis, workup, and purification.
Step-by-Step Methodology (Organic Solvent Method):
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methyl-4-methylcyclohexylamine (1.0 equiv) in dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add pyridine (1.2 equiv) to the stirred solution.
-
Reagent Addition: Add chloroacetyl chloride (1.1 equiv), dissolved in a small amount of dichloromethane, dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic phase sequentially with 1M HCl to remove excess amine and pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide.
Reactivity and Synthetic Utility
The primary utility of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide in synthetic chemistry stems from the reactivity of the C-Cl bond. Chloroacetyl chloride is considered an important two-carbon bifunctional unit.[3] The α-chlorine can be readily displaced by a wide range of nucleophiles through an Sₙ2 displacement mechanism.[3] This allows for the introduction of diverse functional groups, making the compound a valuable scaffold for building libraries of new molecules.
Potential Transformations:
-
With Amines: Reaction with primary or secondary amines yields α-amino acetamide derivatives.
-
With Thiols: Reaction with thiols or thiolate salts produces α-thioether acetamides.
-
With Alcohols/Phenols: Reaction with alkoxides or phenoxides gives α-ether acetamides.
-
With Azide: Reaction with sodium azide provides an entry to α-azido acetamides, which can be further reduced to α-amino acetamides or used in click chemistry.
Caption: Synthetic utility via Sₙ2 displacement of the chloride.
Spectroscopic and Analytical Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | δ (ppm): ~4.0-4.2 (s, 2H, -C(=O)CH ₂Cl); ~2.9-3.1 (s, 3H, -NCH ₃); ~0.8-2.0 (m, 10H, cyclohexyl protons); ~0.8-1.0 (d, 3H, -CHCH ₃). Note: Due to amide bond rotation, signals for the N-methyl and cyclohexyl groups may be broadened or appear as rotamers. |
| ¹³C NMR | δ (ppm): ~168-172 (C=O); ~55-60 (cyclohexyl C-N); ~40-45 (-C H₂Cl); ~30-35 (-NC H₃); ~20-40 (cyclohexyl carbons); ~20-25 (-CHC H₃). |
| FT-IR | ν (cm⁻¹): ~1650-1680 (strong, C=O amide stretch); ~2850-2950 (C-H aliphatic stretches); ~700-800 (C-Cl stretch). |
| Mass Spec (EI) | m/z: Expected molecular ion [M]⁺ at ~203/205 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments may include loss of •CH₂Cl, loss of the entire chloroacetyl group, and fragments corresponding to the N-methyl-4-methylcyclohexylamino cation. |
Safety and Handling
As with any chloroacetamide, 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide should be handled with care. Safety data for related compounds indicate that it is likely to be harmful if swallowed and may cause skin and eye irritation.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a laboratory coat, and impervious gloves when handling the compound.[12][13]
-
Handling: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[2][13] Avoid contact with skin and eyes.[12][13]
-
Reagent Safety: The precursor, chloroacetyl chloride, is particularly hazardous. It is highly corrosive, toxic, and a lachrymator.[2] It must be handled with extreme caution in a fume hood.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10][11][12] For skin contact, wash with plenty of soap and water.[10][11][14] If swallowed, rinse mouth and seek immediate medical attention.[10][11][14] If inhaled, move the person to fresh air.[10][11]
Conclusion
2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide is a valuable synthetic intermediate whose chemical properties are defined by the interplay between a stable, lipophilic backbone and a reactive electrophilic center. Its synthesis is straightforward via nucleophilic acyl substitution, with modern, environmentally conscious protocols available. The true value of the compound lies in its potential for derivatization at the α-chloro position, opening pathways to a diverse range of functionalized molecules for applications in pharmaceutical and materials science research. Proper analytical characterization and adherence to strict safety protocols are essential when working with this and related compounds.
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